molecular formula C16H17N3O4 B13928477 2-(2,6-Dioxo-3-piperidyl)-5-(propylamino)isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-(propylamino)isoindoline-1,3-dione

Cat. No.: B13928477
M. Wt: 315.32 g/mol
InChI Key: LHCZOBIQZLILBD-UHFFFAOYSA-N
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Description

2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidinyl group and an isoindole core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the reaction of a piperidinyl derivative with an isoindole precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced piperidinyl compounds .

Scientific Research Applications

2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-5-(propylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(propylamino)isoindole-1,3-dione

InChI

InChI=1S/C16H17N3O4/c1-2-7-17-9-3-4-10-11(8-9)16(23)19(15(10)22)12-5-6-13(20)18-14(12)21/h3-4,8,12,17H,2,5-7H2,1H3,(H,18,20,21)

InChI Key

LHCZOBIQZLILBD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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